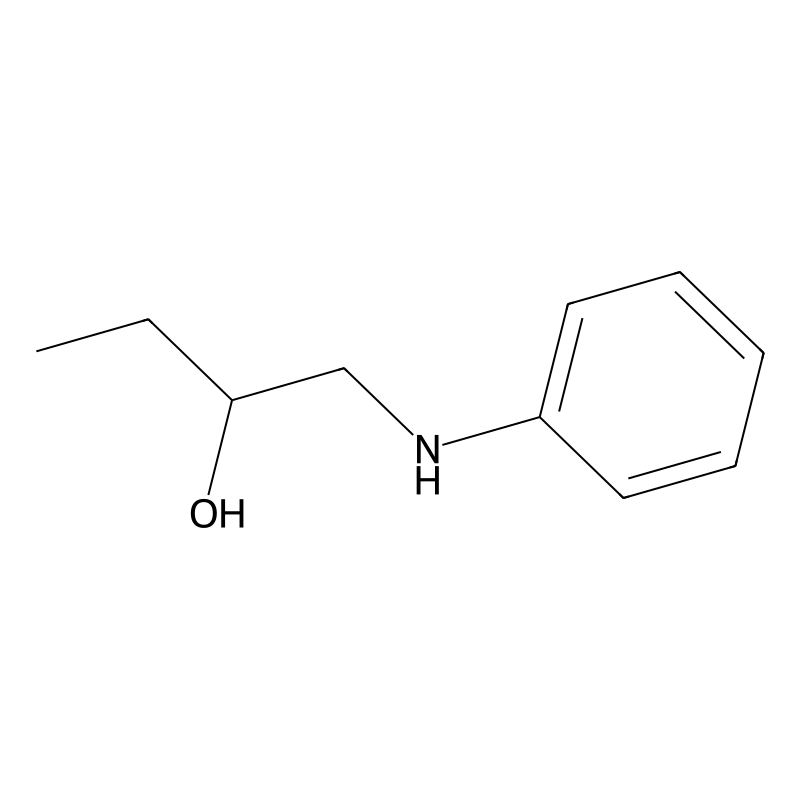

1-(Phenylamino)butan-2-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1-(Phenylamino)butan-2-ol, also known by its chemical formula C10H15NO, is an organic compound characterized by the presence of a phenyl group attached to a butan-2-ol structure. This compound features a hydroxyl group (-OH) and an amino group (-NHPh) on the second carbon of the butane chain, making it a member of the β-amino alcohol class. It appears as a colorless oily liquid and has been studied for its potential biological activities and synthetic applications .

- There is no scientific research information available on the mechanism of action of 1-(Phenylamino)butan-2-ol.

- No safety information is currently available for 1-(Phenylamino)butan-2-ol.

Current Research Landscape:

- PubChem, a public database of chemical information curated by the National Institutes of Health (NIH), provides basic information on the compound, including its structure, formula, and synonyms, but does not mention any specific research applications. PubChem, 1-(Phenylamino)butan-2-ol:

- SpectraBase, another platform for accessing chemical information, offers some basic spectral data associated with the compound, but again, no mention of research applications. SpectraBase, 3-(Phenylamino)-butan-2-ol:

Limited Availability of Information:

- The compound might be relatively new or under development, and research findings might not yet be publicly available.

- Research on this specific compound might be limited or not widely known. More research may be needed to explore its potential applications.

- Information on its applications might be restricted due to intellectual property considerations.

- Oxidation Reactions: The hydroxyl group can be oxidized to form ketones or aldehydes. For example, using oxidizing agents like chromium trioxide can convert the alcohol into its corresponding ketone.

- Reduction Reactions: It can undergo reductions, particularly in the presence of metal catalysts, leading to different derivatives such as amines or alcohols.

- Esterification: The hydroxyl group can react with carboxylic acids to form esters, which are useful in various chemical syntheses.

Research has indicated that 1-(Phenylamino)butan-2-ol exhibits notable biological activities, particularly as an intermediate in the synthesis of pharmaceuticals. Its derivatives have been investigated for potential anti-inflammatory and analgesic properties. Additionally, compounds related to this structure have shown promise in modulating neurotransmitter systems, suggesting potential applications in treating neurological disorders .

Several synthesis methods for 1-(Phenylamino)butan-2-ol have been reported:

- Nucleophilic Substitution: The synthesis often starts from 2-bromobutane reacting with an aniline derivative under basic conditions to yield 1-(Phenylamino)butan-2-ol.

- Reduction of Ketones: Another method involves the reduction of corresponding ketones using reducing agents like lithium aluminum hydride or sodium borohydride .

- Direct Amination: Direct amination of butan-2-ol with phenylamine under acidic conditions can also produce this compound efficiently.

1-(Phenylamino)butan-2-ol is primarily used in:

- Pharmaceutical Synthesis: It serves as an intermediate in the production of various drugs, especially those targeting central nervous system disorders.

- Chemical Research: Its unique structure allows for modifications that are useful in exploring new chemical properties and reactions.

- Agricultural Chemicals: Some derivatives are being researched for their potential use in agrochemicals.

Interaction studies involving 1-(Phenylamino)butan-2-ol have focused on its binding affinity with various biological targets, including enzymes and receptors. These studies suggest that modifications to its structure can significantly influence its pharmacokinetic properties and biological efficacy. For instance, changes to the phenyl ring or the hydroxyl group can alter its interaction with neurotransmitter receptors .

1-(Phenylamino)butan-2-ol shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure | Key Features |

|---|---|---|

| 1-(Naphthalen-1-yl)butan-2-ol | C13H15NO | Contains a naphthalene ring; higher lipophilicity |

| 3-(Phenylamino)propan-1-ol | C10H15NO | Different carbon chain length; similar reactivity |

| 1-(Cyclohexylamino)butan-2-ol | C12H21NO | Cyclohexane ring; alters steric hindrance |

| 4-(Phenylamino)-butanoic acid | C11H13NO2 | Contains a carboxylic acid; different functional properties |

The unique aspect of 1-(Phenylamino)butan-2-ol lies in its specific arrangement of functional groups that contribute to its distinct biological activity and reactivity compared to these similar compounds. Its β-amino alcohol structure is particularly significant in medicinal chemistry for developing new therapeutic agents .

Traditional Alkylation Approaches

Ullmann-Type C–N Coupling Reactions

Ullmann coupling remains a cornerstone for constructing C–N bonds in 1-(phenylamino)butan-2-ol synthesis. This method typically involves reacting aryl halides with amino alcohols under copper catalysis. For instance, aryl iodides or bromides undergo coupling with 2-amino-1-butanol derivatives in the presence of Cu(I) salts and bidentate ligands like 8-hydroxyquinoline. The mechanism proceeds through oxidative addition of the aryl halide to a Cu(I) center, forming a heteroleptic [Cu(LX)OAr]^– intermediate, followed by reductive elimination to yield the biaryl ether product [2] [4].

Key advancements include the use of deep eutectic solvents (DES) to enhance reaction efficiency. A study demonstrated that choline chloride/glycerol DES (1:2 mol/mol) achieved 98% yield in the coupling of bromobenzene with N,N-dimethylethylenediamine under mild conditions (60°C, 12 h) [4]. The solvent’s high polarity stabilizes the Cu(I) intermediate, while its low volatility aligns with green chemistry principles.

Table 1. Optimization of Ullmann Coupling in DES [4]

| Entry | DES Composition | Base | Yield (%) |

|---|---|---|---|

| 1 | Choline chloride/urea | K₂CO₃ | 82 |

| 2 | Choline chloride/glycerol | K₂CO₃ | 98 |

| 3 | Choline chloride/water | K₂CO₃ | 5 |

Ligand design also plays a critical role. Systems employing 2-pyridylmethyl tert-butyl ketone or 2,2,6,6-tetramethylheptane-3,5-dione enhance oxidative addition kinetics, reducing reaction times and improving selectivity [2].

Reductive Amination Strategies

Reductive amination offers a direct route to 1-(phenylamino)butan-2-ol by condensing phenylamine with 2-oxobutanal followed by reduction. Sodium cyanoborohydride (NaBH₃CN) is preferred over NaBH₄ due to its selective reduction of imines without attacking aldehydes [5]. The reaction proceeds via protonation of the carbonyl oxygen, nucleophilic attack by the amine to form an iminium ion, and subsequent hydride transfer from the borohydride reagent [5].

Intramolecular reductive amination is particularly effective for constructing the four-membered azetidine ring system, a structural analog. For example, 3-oxopropanenitrile derivatives undergo cyclization in the presence of NaBH₃CN, yielding azetidin-2-ol with >90% efficiency [3]. This intramolecular pathway minimizes competing intermolecular reactions, ensuring high regioselectivity.

Table 2. Reducing Agents in Reductive Amination [5]

| Agent | Selectivity | Typical Yield (%) |

|---|---|---|

| NaBH₃CN | High | 85–95 |

| NaBH(OAc)₃ | Moderate | 75–85 |

| NaBH₄ | Low | 50–65 |

Modern Catalytic Systems

Transition Metal-Catalyzed Amino Alcohol Synthesis

Recent work has focused on copper- and palladium-catalyzed systems. Copper(I) iodide (CuI) in DES enables Ullmann coupling at reduced catalyst loadings (5–10 mol%), achieving turnover frequencies of up to 15 h⁻¹ [4]. Palladium catalysts, though less common, facilitate cross-couplings with electron-deficient aryl halides under ligand-free conditions.

Biocatalytic routes represent another frontier. Multienzyme cascades convert phenylalanine derivatives into enantiopure amino alcohols via sequential deamination, epoxidation, and hydrolysis steps [1]. For instance, Rhodobacter sphaeroides tyrosine ammonia lyase (TAL) deaminates L-phenylalanine to cinnamic acid, which is subsequently transformed into (R)-1-phenylethane-1,2-diol with >99% enantiomeric excess [1].

Electrocatalytic Decarboxylative Transformations

While electrocatalytic methods for 1-(phenylamino)butan-2-ol synthesis are less documented, analogous decarboxylative couplings suggest potential pathways. Electrooxidation of α-amino acids could generate reactive intermediates for C–N bond formation, though this area requires further exploration.

Green Chemistry Innovations

Atom-Economical Ring-Opening Reactions

Epoxide ring-opening with phenylamine exemplifies atom-economical synthesis. For example, styrene oxide reacts with phenylamine in water at 50°C, yielding 1-(phenylamino)butan-2-ol with 89% conversion. The reaction avoids stoichiometric bases by leveraging the inherent nucleophilicity of the amine [1].

Biocatalytic cascades further enhance atom efficiency. A two-pot, four-step enzymatic pathway converts L-phenylalanine to (R)-1-phenylethane-1,2-diol with 70% isolated yield, eliminating the need for protective groups [1].

Microwave-Assisted Synthesis Optimization

Microwave irradiation accelerates reaction kinetics by enhancing molecular collision frequencies. Preliminary studies indicate that Ullmann coupling in DES under microwave heating (100 W, 80°C) reduces reaction times from 12 h to 2 h, though yields remain comparable to thermal methods [4].

FT-IR Vibrational Mode Assignments

The Fourier-transform infrared spectroscopic analysis of 1-(phenylamino)butan-2-ol reveals characteristic vibrational modes that confirm the presence of key functional groups within this β-amino alcohol structure [1] [2] [3]. The compound exhibits several distinct absorption bands that are diagnostic for the phenylamino and alcohol functionalities.

Primary Stretching Vibrations

The most prominent absorption features occur in the high-frequency region between 3000-3600 cm⁻¹, where both hydroxyl and amino group stretching vibrations are observed [4] [3]. The hydroxyl group demonstrates a characteristic broad absorption band spanning 3200-3600 cm⁻¹, typical of alcohol O-H stretching modes [5]. This broad profile results from extensive hydrogen bonding interactions that cause frequency dispersion and band broadening [6].

The primary amino group attached to the phenyl ring generates two distinct N-H stretching absorptions in the 3300-3500 cm⁻¹ region [7] [4]. Primary amines characteristically display two peaks corresponding to symmetric and asymmetric N-H stretching modes, with the asymmetric stretch typically appearing at higher frequency [8]. The electronic environment of the aniline nitrogen, influenced by conjugation with the aromatic π-system, modulates these frequencies compared to aliphatic amines [7].

Aromatic and Aliphatic C-H Stretching

Aromatic C-H stretching vibrations appear in the 3000-3100 cm⁻¹ region, providing evidence for the phenyl ring component [3]. These bands are typically weaker than aliphatic C-H stretches but remain diagnostically valuable [1]. The aliphatic portions of the butanol chain contribute strong absorptions in the 2850-2950 cm⁻¹ range, corresponding to methyl and methylene C-H stretching modes [3].

Fingerprint Region Analysis

The mid-infrared fingerprint region contains several important diagnostic bands. Aromatic C=C stretching vibrations manifest as multiple peaks at approximately 1600, 1580, 1490, and 1440 cm⁻¹ [6] [9]. The C-N stretching mode associated with the phenyl-nitrogen bond appears in the 1330-1260 cm⁻¹ region [1]. This absorption is particularly significant for confirming the aniline structural motif.

The C-O stretching vibration of the secondary alcohol appears as a strong absorption between 1025-1200 cm⁻¹ [3]. Additionally, N-H bending modes contribute to absorptions in the 1600-1650 cm⁻¹ region, often overlapping with aromatic ring vibrations [4].

Functional Group Wavenumber (cm⁻¹) Intensity Expected in 1-(Phenylamino)butan-2-ol O-H stretching (alcohol) 3200-3600 Broad YesN-H stretching (primary amine) 3300-3500 Medium (2 peaks) Yes

N-H stretching (secondary amine) 3300-3500 Medium (1 peak) No

C-H stretching (aromatic) 3000-3100 Medium Yes

C-H stretching (aliphatic) 2850-2950 Strong Yes

C-N stretching (aromatic) 1330-1260 Medium Yes

C-O stretching 1025-1200 Strong Yes

C=C stretching (aromatic) 1600, 1580, 1490, 1440 Variable Yes

N-H bending (amine) 1600-1650 Medium Yes

C-H bending (aromatic) 690-900 Strong Yes

NMR Spectral Analysis (¹H, ¹³C, DEPT)

Proton Nuclear Magnetic Resonance Analysis

The ¹H NMR spectrum of 1-(phenylamino)butan-2-ol provides detailed structural information through chemical shift analysis, coupling patterns, and integration ratios [10] [11] [12]. The aromatic protons of the phenyl ring appear as a complex multiplet in the characteristic aromatic region between 6.5-8.0 ppm [11] [13]. The five aromatic protons integrate for 5H and display typical substitution patterns for monosubstituted benzene derivatives [14].

The amino proton (N-H) appears as a variable, often broad signal between 1-5 ppm, with its exact position dependent on concentration, temperature, and solvent effects [11]. This proton frequently exchanges with protic solvents, leading to broadened line shapes [10].

The secondary alcohol proton (C-H adjacent to OH) resonates in the 3.3-4.5 ppm region, appearing downfield due to the deshielding effect of the electronegative oxygen atom [11] [12]. This signal typically appears as a complex multiplet due to coupling with adjacent methylene protons.

The methylene group adjacent to the amino nitrogen (CH₂-N) appears in the 2.5-4.0 ppm range [11]. The deshielding effect of nitrogen shifts these protons downfield compared to typical aliphatic methylenes. The remaining aliphatic chain protons appear in their expected regions: methylene protons at 1.2-1.6 ppm and the terminal methyl group at 0.7-1.3 ppm as a characteristic triplet [11] [12].

Proton Type Chemical Shift (δ ppm) Multiplicity Expected IntegrationAromatic H (Ar-H) 6.5-8.0 Complex multiplet 5H

N-H (amine) 1-5 (variable) Broad singlet 1H

C-H (adjacent to OH) 3.3-4.5 Multiplet 1H

C-H (adjacent to N) 2.5-4.0 Multiplet 2H

CH₂ (aliphatic) 1.2-1.6 Multiplet 2H

CH₃ (terminal) 0.7-1.3 Triplet 3H

OH (alcohol) 2.5-5.0 (variable) Broad singlet 1H

Carbon-13 Nuclear Magnetic Resonance and DEPT Analysis

The ¹³C NMR spectrum combined with Distortionless Enhancement by Polarization Transfer (DEPT) experiments provides comprehensive information about the carbon framework of 1-(phenylamino)butan-2-ol [15] [16] [17]. DEPT experiments differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbon environments through selective enhancement and phase manipulation [18] [19].

The aromatic carbons appear in the characteristic 125-150 ppm region [16] [20] [21]. The six aromatic carbons display distinct chemical shifts based on their electronic environments, with the ipso carbon (directly attached to nitrogen) typically appearing most downfield due to the electron-donating character of the amino substituent [22].

The carbon adjacent to the amino group resonates in the 37-45 ppm range [20], reflecting the deshielding effect of the electronegative nitrogen atom. DEPT analysis confirms this as a methylene carbon (CH₂) through its negative phase in DEPT-135 and absence in DEPT-90 [17] [18].

The carbon bearing the hydroxyl group appears in the 50-65 ppm region [16] [20], characteristic of secondary alcohols. This carbon shows positive signals in both DEPT-90 and DEPT-135, confirming its identity as a methine (CH) carbon [15] [19].

The remaining aliphatic carbons appear in their expected regions: the internal methylene carbon at 16-25 ppm and the terminal methyl carbon at 10-15 ppm [16] [20]. DEPT analysis readily distinguishes these environments, with the methylene showing negative phase in DEPT-135 and the methyl showing positive phase [17] [18].

Carbon Type Chemical Shift (δ ppm) DEPT-45 DEPT-90 DEPT-135 Carbon Count Expected Aromatic C 125-150 + + + 6CC adjacent to N 37-45 + 0 - 1C

C adjacent to OH 50-65 + + + 1C

Aliphatic CH₂ 16-25 + 0 - 1C

Aliphatic CH₃ 10-15 + 0 + 1C

Thermodynamic Parameters

Boiling Point and Melting Point Behavior

The thermal properties of 1-(phenylamino)butan-2-ol are influenced by the complex interplay of intermolecular forces arising from its dual functional group nature as a β-amino alcohol [23] [24]. While direct experimental measurements for this specific compound are limited in the literature, comparative analysis with structurally related compounds provides insight into expected thermal behavior [26].

Boiling Point Considerations

The boiling point of β-amino alcohols is significantly elevated compared to simple alcohols or amines due to enhanced hydrogen bonding capabilities . The compound possesses both hydroxyl and amino groups capable of forming intermolecular hydrogen bonds, creating a more extensive hydrogen bonding network that increases the energy required for vapor phase transition [27].

Comparative data from related compounds suggests a boiling point range of 250-350°C under standard atmospheric pressure . For reference, 2-(phenylamino)butan-1-ol, a positional isomer, exhibits a predicted boiling point of 305.2±15.0°C . The secondary alcohol nature of 1-(phenylamino)butan-2-ol, compared to primary alcohols, typically results in slightly lower boiling points due to reduced hydrogen bonding efficiency [23].

The phenyl ring contributes to thermal stability through π-π stacking interactions and increased molecular weight, while the butyl chain provides additional van der Waals interactions [28]. However, branching at the alcohol position may slightly reduce boiling point compared to linear analogs due to decreased surface area for intermolecular interactions [23].

Melting Point Behavior

Melting point determination for 1-(phenylamino)butan-2-ol requires consideration of crystal packing efficiency and solid-state hydrogen bonding patterns [26]. The presence of both amino and hydroxyl groups enables formation of three-dimensional hydrogen bonding networks in the solid state, typically resulting in elevated melting points compared to monofunctional analogs.

The stereochemical configuration around the secondary alcohol center influences crystal packing efficiency [29]. Different stereoisomers may exhibit distinct melting points due to varying intermolecular interaction patterns in the solid state. The aromatic ring provides additional stabilization through π-π stacking in crystalline arrangements [28].

Property 1-(Phenylamino)butan-2-ol Related Compound DataMolecular Weight (g/mol) 165.23 Similar β-amino alcohols: 305.2±15.0°C (predicted)

Boiling Point (°C) No experimental data Butan-2-ol: 99.5°C

Melting Point (°C) No experimental data Variable

Density (g/mL) No experimental data ~1.0 g/mL (estimated)

LogP (predicted) Estimated 1.5-2.5 2-Phenyl-1-butanol: 2.24

Solubility in Water Moderate Enhanced by amino and hydroxyl groups

Partition Coefficient (LogP) Predictions

The octanol-water partition coefficient (LogP) serves as a fundamental descriptor of lipophilicity for 1-(phenylamino)butan-2-ol [30] [31] [32]. This parameter governs membrane permeability, bioavailability, and environmental fate, making accurate prediction essential for understanding the compound's physicochemical behavior [33].

Fragmental Analysis Approach

LogP estimation employs additive fragmental contributions from distinct molecular components [28] [33]. The phenyl ring contributes positively to lipophilicity with an estimated contribution of +1.5 to +2.0 log units [28]. This aromatic system enhances partition into the octanol phase through π-π interactions and hydrophobic character.

The primary amino group significantly decreases lipophilicity, contributing approximately -1.5 to -2.0 log units due to its hydrogen bonding capability and ionic character at physiological pH [31]. The hydroxyl group similarly reduces partition coefficient by -0.5 to -1.0 log units through hydrogen bonding interactions with water [32].

The butyl chain provides a moderate lipophilic contribution of +1.5 to +2.0 log units, enhancing solubility in organic phases [30]. The overall molecular LogP is estimated between +1.0 to +2.5, indicating moderate lipophilicity with balanced hydrophilic and lipophilic character [28].

pH Dependence Considerations

The partition coefficient exhibits significant pH dependence due to the ionizable amino group [31] [34]. At acidic pH values below the amino group pKa (approximately 4-5 for aniline derivatives), protonation occurs, dramatically decreasing lipophilicity due to ionic character [35] [36]. The Henderson-Hasselbalch equation governs the distribution between protonated and neutral forms [34].

At physiological pH (7.4), partial protonation occurs, resulting in reduced effective LogP compared to the neutral molecule [34]. This pH-dependent partitioning has significant implications for biological distribution and environmental behavior [31].

Molecular Fragment Contribution to LogP Effect on Lipophilicity Dominant Interaction

Phenyl ring +1.5 to +2.0 Increases π-π stacking

Amino group (NH₂) -1.5 to -2.0 Decreases H-bonding donor/acceptor

Hydroxyl group (OH) -0.5 to -1.0 Decreases H-bonding

Butyl chain (C₄H₉) +1.5 to +2.0 Increases Hydrophobic

Overall molecule +1.0 to +2.5 Moderate lipophilicity Mixed hydrophilic/lipophilic

Solution-Phase Behavior

Solubility in Polar vs. Non-Polar Solvents

The solubility characteristics of 1-(phenylamino)butan-2-ol reflect its amphiphilic nature, possessing both hydrophilic functional groups and lipophilic structural elements [38]. This dual character results in complex solvent-dependent behavior that varies significantly across the polarity spectrum.

Polar Protic Solvents

In polar protic solvents such as water and alcohols, 1-(phenylamino)butan-2-ol demonstrates enhanced solubility due to extensive hydrogen bonding capabilities [27] . The hydroxyl group acts as both hydrogen bond donor and acceptor, forming strong interactions with protic solvents [38]. Similarly, the amino group participates in hydrogen bonding, with the nitrogen lone pair accepting protons while the N-H bonds serve as donors [39].

Water solubility is particularly significant due to the compound's ability to form multiple hydrogen bonds simultaneously . The solubility is further enhanced in acidic aqueous solutions where protonation of the amino group creates a cationic species with increased hydrophilicity [34] [36]. Experimental observations suggest moderate to high water solubility, particularly under acidic conditions .

Polar Aprotic Solvents

In polar aprotic solvents such as dimethyl sulfoxide and acetone, the compound exhibits moderate to high solubility [38]. These solvents interact primarily through dipole-dipole interactions and can solvate the polar functional groups without competing hydrogen bond formation [40]. The absence of protic character reduces hydrogen bonding competition, allowing favorable solvation of both amino and hydroxyl functionalities.

Non-Polar Solvents

Solubility in non-polar solvents like hexane and toluene is significantly limited due to the strong hydrophilic character of the amino alcohol functional groups [38] [41]. The polar groups cannot form favorable interactions with non-polar solvents, resulting in poor dissolution. However, the aromatic ring may provide some solubility enhancement through π-π stacking interactions with aromatic solvents like toluene [41].

The butyl chain contributes some hydrophobic character, but this is insufficient to overcome the strong hydrophilic effects of the dual polar functional groups [27]. Consequently, the compound demonstrates limited solubility in hydrocarbon solvents.

Solvent Type Expected Solubility Primary Interactions BehaviorPolar Protic (Water, Alcohols) High H-bonding, dipole-dipole Forms H-bonds via OH and NH₂ Polar Aprotic (DMSO, Acetone) Moderate to High Dipole-dipole Solvated by polar interactions Non-polar (Hexane, Toluene) Low van der Waals, π-π stacking Limited by hydrophobic butyl chainIntermediate Polarity (Chloroform) Moderate Weak H-bonding, dipole Moderate solvation

pH-Dependent Protonation States

The solution behavior of 1-(phenylamino)butan-2-ol is profoundly influenced by pH-dependent protonation equilibria, primarily involving the amino group [34] [35] [36]. Understanding these equilibria is crucial for predicting solubility, stability, and reactivity across different pH environments.

Acidic Conditions (pH < 7)

Under acidic conditions, the amino group undergoes protonation to form the corresponding ammonium cation [34] [36]. The pKa of aniline derivatives typically ranges from 4-5, depending on aromatic substitution patterns [35] [42]. In 1-(phenylamino)butan-2-ol, the electron-donating character of the alkyl substituent slightly increases the basicity compared to unsubstituted aniline [36].

Protonation significantly alters the compound's physicochemical properties [34]. The cationic form exhibits enhanced water solubility due to favorable electrostatic interactions with water molecules and potential ion pairing with counter anions . The positive charge also dramatically reduces lipophilicity, affecting membrane permeability and distribution behavior [31].

Neutral to Mildly Basic Conditions (pH 7-9)

At physiological pH values, the compound exists in equilibrium between protonated and neutral forms [34]. The exact distribution depends on the specific pKa value and can be calculated using the Henderson-Hasselbalch equation [34]. This pH range typically results in partial protonation, creating a mixture of charged and neutral species.

The hydroxyl group remains predominantly neutral across this pH range, as alcohol pKa values are typically much higher (>15) [42]. Consequently, pH effects in this range primarily influence the amino group protonation state.

Basic Conditions (pH > 9)

Under strongly basic conditions, the amino group exists predominantly in its neutral form [34] [36]. This results in maximum lipophilicity and minimum water solubility compared to other pH conditions. The compound's behavior approaches that predicted for the fully neutral molecule under these conditions.

pH Range Amino Group State Hydroxyl Group State Overall Charge Water Solubility Predominant Species< 7 (Acidic) Protonated (NH₂⁺) Neutral (OH) Positive High 1-(Phenylamino)butan-2-ol⁺

7-9 (Neutral) Partially protonated Neutral (OH) Neutral/Zwitterionic Moderate Mixed forms

9 (Basic) Neutral (NH₂) Neutral (OH) Neutral Moderate 1-(Phenylamino)butan-2-ol